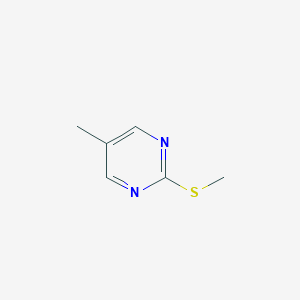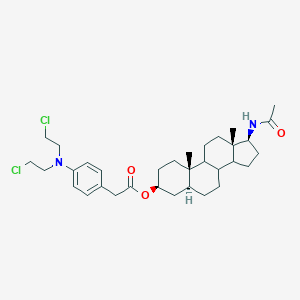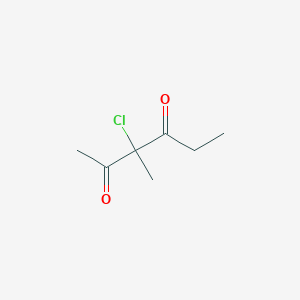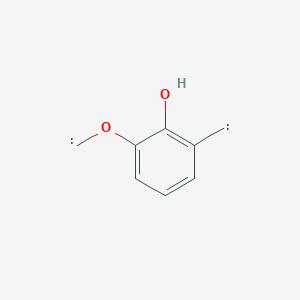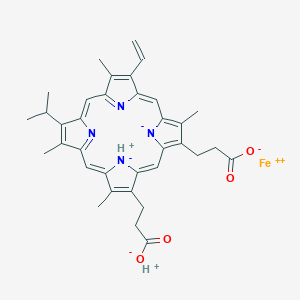
2-Isopropyl-4-vinyldeuteroheme
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-vinyldeuteroheme (IVDH) is a synthetic heme molecule that has gained significant attention in scientific research due to its unique properties and potential applications. IVDH is a deuterated form of heme, which is an iron-containing molecule that plays a crucial role in biological processes such as oxygen transport and metabolism.
科学的研究の応用
2-Isopropyl-4-vinyldeuteroheme has several potential applications in scientific research, particularly in the fields of biochemistry and biophysics. One of the main applications of 2-Isopropyl-4-vinyldeuteroheme is as a spectroscopic probe for studying heme-containing proteins. The deuterated vinyl groups in 2-Isopropyl-4-vinyldeuteroheme produce a distinct vibrational signature that can be used to study the structural and dynamic properties of heme proteins.
2-Isopropyl-4-vinyldeuteroheme can also be used as a tool for studying the mechanism of heme binding and transport in biological systems. By labeling heme with deuterium, researchers can track the movement of heme within cells and tissues, providing insights into the role of heme in various physiological processes.
作用機序
The mechanism of action of 2-Isopropyl-4-vinyldeuteroheme is similar to that of heme, as it binds to proteins and participates in various biological processes. The deuterated vinyl groups in 2-Isopropyl-4-vinyldeuteroheme do not significantly alter its binding properties, and it can bind to heme-binding proteins in a manner similar to natural heme.
生化学的および生理学的効果
2-Isopropyl-4-vinyldeuteroheme has been shown to have similar biochemical and physiological effects to natural heme. It can participate in oxygen transport and metabolism, and can also act as a signaling molecule in various biological pathways. 2-Isopropyl-4-vinyldeuteroheme has been used to study the effects of heme on gene expression and cellular signaling, providing insights into the role of heme in various physiological processes.
実験室実験の利点と制限
One of the main advantages of 2-Isopropyl-4-vinyldeuteroheme is its unique spectroscopic properties, which make it a valuable tool for studying heme-containing proteins. 2-Isopropyl-4-vinyldeuteroheme can also be used to study the mechanism of heme binding and transport in biological systems, providing insights into the role of heme in various physiological processes.
However, there are also limitations to the use of 2-Isopropyl-4-vinyldeuteroheme in lab experiments. The deuteration process can be complex and expensive, and the resulting molecule may not accurately mimic the properties of natural heme in all cases. Additionally, the use of 2-Isopropyl-4-vinyldeuteroheme may not be appropriate for studying certain physiological processes that require natural heme.
将来の方向性
There are several potential future directions for research on 2-Isopropyl-4-vinyldeuteroheme. One area of interest is the use of 2-Isopropyl-4-vinyldeuteroheme as a tool for studying the role of heme in disease. Heme dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, and 2-Isopropyl-4-vinyldeuteroheme could be used to study the effects of heme on disease progression.
Another potential future direction is the development of new synthetic heme molecules with different properties and applications. By modifying the structure of heme, researchers could create molecules with unique spectroscopic and binding properties, opening up new avenues for research in biochemistry and biophysics.
Conclusion
2-Isopropyl-4-vinyldeuteroheme is a synthetic heme molecule that has potential applications in scientific research. It can be used as a spectroscopic probe for studying heme-containing proteins, as well as a tool for studying the mechanism of heme binding and transport in biological systems. While there are limitations to the use of 2-Isopropyl-4-vinyldeuteroheme in lab experiments, its unique properties make it a valuable tool for studying heme and its role in biological processes. Future research on 2-Isopropyl-4-vinyldeuteroheme could lead to new insights into the role of heme in disease and the development of new synthetic heme molecules with different properties and applications.
合成法
The synthesis of 2-Isopropyl-4-vinyldeuteroheme involves the deuteration of the vinyl groups in heme, which results in the replacement of hydrogen atoms with deuterium atoms. The deuteration process is achieved through the use of deuterated reagents and solvents, and the reaction is typically carried out under anaerobic conditions to prevent oxidation of the heme molecule. The resulting 2-Isopropyl-4-vinyldeuteroheme molecule has two deuterated vinyl groups and four deuterated pyrrole rings.
特性
CAS番号 |
105236-24-6 |
|---|---|
製品名 |
2-Isopropyl-4-vinyldeuteroheme |
分子式 |
C35H36FeN4O4 |
分子量 |
632.5 g/mol |
IUPAC名 |
3-[18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-propan-2-ylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C35H38N4O4.Fe/c1-8-22-18(4)27-15-32-35(17(2)3)21(7)28(39-32)13-25-19(5)23(9-11-33(40)41)30(37-25)16-31-24(10-12-34(42)43)20(6)26(38-31)14-29(22)36-27;/h8,13-17H,1,9-12H2,2-7H3,(H4,36,37,38,39,40,41,42,43);/q;+2/p-2 |
InChIキー |
NQKYZZAAPZXHRU-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
同義語 |
2-isopropyl-4-vinyldeuteroheme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



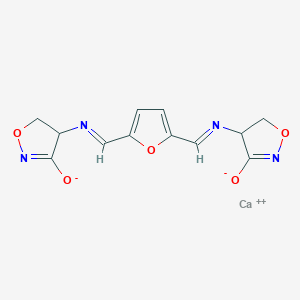
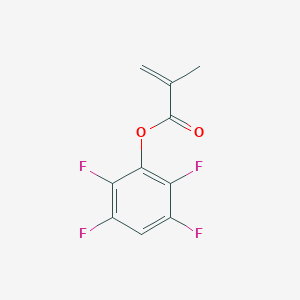
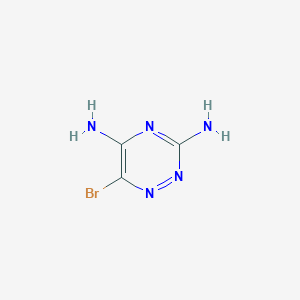
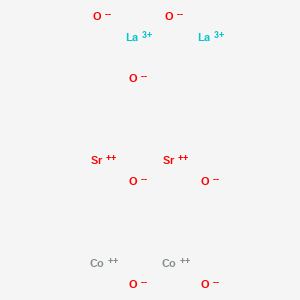
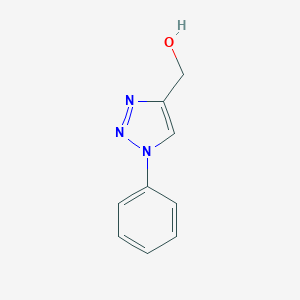
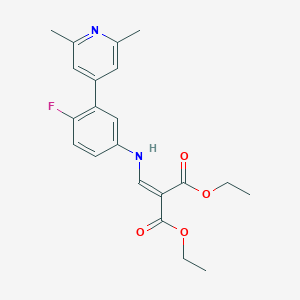
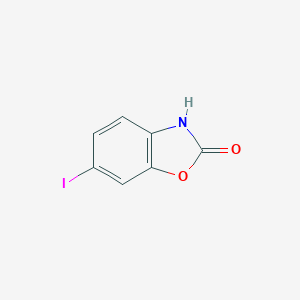
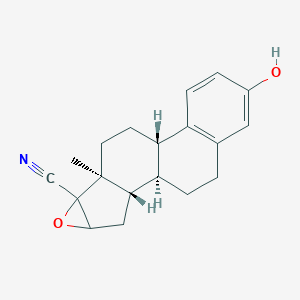
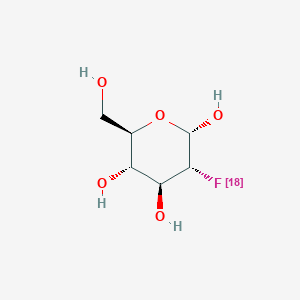
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
